Tetrabutylammonium fluoride trihydrate

Description

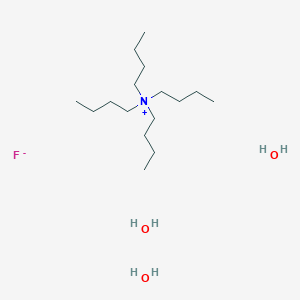

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;fluoride;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.FH.3H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;/h5-16H2,1-4H3;1H;3*1H2/q+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPTXBCIDSFGBF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.O.O.O.[F-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H42FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60471191 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87749-50-6 | |

| Record name | Tetrabutylammonium fluoride trihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60471191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrabutylammonium Fluoride Trihydrate (CAS: 87749-50-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) trihydrate, a quaternary ammonium (B1175870) salt with the CAS number 87749-50-6, is a cornerstone reagent in modern organic synthesis. Its utility stems from its role as a soluble, mild, and effective source of the fluoride ion in organic solvents. This technical guide provides a comprehensive overview of the physical and chemical properties, primary applications, and detailed experimental protocols involving TBAF trihydrate. Key reaction mechanisms, including its celebrated role in the cleavage of silyl (B83357) ethers, its function as a phase-transfer catalyst, and its application as a base in carbon-carbon bond-forming reactions, are discussed and visualized. This document is intended to serve as a practical resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective and safe use of this versatile reagent.

Chemical and Physical Properties

Tetrabutylammonium fluoride trihydrate is a white to off-white crystalline solid that is highly hygroscopic.[1][2] It is valued for its solubility in a wide range of organic solvents, a property that distinguishes it from inorganic fluoride salts.[3]

| Property | Value | References |

| CAS Number | 87749-50-6 | |

| Molecular Formula | C₁₆H₃₆FN · 3H₂O | [2] |

| Molecular Weight | 315.51 g/mol | [3] |

| Appearance | White to light yellow crystalline powder or chunks | [2] |

| Melting Point | 62-63 °C | [4] |

| Solubility | Soluble in water, THF, acetonitrile, DMSO | |

| Purity | Typically ≥98% | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the verification of the identity and purity of this compound.

| Technique | Observed Chemical Shifts (ppm) | Reference |

| ¹H NMR | δ 3.23 (m), 1.56 (m), 1.28 (sext, J = 7.31 Hz), 0.86 (t, J = 7.31 Hz) | [5] |

| ¹³C NMR | δ 57.5, 23.1, 19.2, 13.5 | [5] |

| ¹⁹F NMR | δ -72.6 (s) | [5] |

Health and Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is corrosive and can cause severe skin burns and eye damage.[6] Inhalation may cause respiratory irritation.[7] It is crucial to handle this compound in a well-ventilated fume hood and to wear personal protective equipment, including gloves, safety glasses, and a lab coat. Contact with acids can liberate highly toxic hydrogen fluoride gas.[6]

| Hazard Statement | Precautionary Statement |

| H314: Causes severe skin burns and eye damage | P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| H302: Harmful if swallowed | P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |

| H319: Causes serious eye irritation | P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Key Applications and Reaction Mechanisms

TBAF trihydrate is a versatile reagent with a broad range of applications in organic synthesis.

Desilylation of Silyl Ethers

The most prominent application of TBAF is the cleavage of silyl ether protecting groups from alcohols. The fluoride ion acts as a strong nucleophile towards the silicon atom, forming a stable Si-F bond and liberating the alcohol. The reaction is highly efficient and proceeds under mild conditions.[8]

Caption: Mechanism of TBAF-mediated desilylation of a silyl ether.

Phase-Transfer Catalysis

As a quaternary ammonium salt, TBAF can function as a phase-transfer catalyst (PTC). The lipophilic tetrabutylammonium cation facilitates the transfer of the fluoride anion (or other anions) from an aqueous or solid phase into an organic phase, where it can react with organic substrates.[9][10]

Caption: Generalized workflow of TBAF in phase-transfer catalysis.

Base in Aldol (B89426) and Michael Additions

TBAF serves as a mild, non-nucleophilic base in various carbon-carbon bond-forming reactions, including aldol and Michael additions.[4][11] It is particularly effective in reactions involving silyl-activated substrates.[11]

Caption: TBAF-catalyzed aldol-type addition reaction pathway.

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented procedure.[12]

Materials:

-

Tetrabutylammonium bromide (80.57 g, 0.25 mol)

-

Potassium fluoride (21.79 g, 0.375 mol)

-

Deionized water (600 mL)

Procedure:

-

In a 1 L four-necked flask equipped with a mechanical stirrer, dissolve tetrabutylammonium bromide and potassium fluoride in deionized water.

-

Cool the solution in a low-temperature bath to 1-10 °C to induce crystallization. A significant amount of solid should precipitate within 30 minutes.

-

Continue the crystallization for an additional hour.

-

Collect the white solid by suction filtration.

-

Wash the solid with a small amount of cold deionized water.

-

Dry the solid under vacuum at 40 °C for 24 hours to yield this compound.

Caption: Experimental workflow for the synthesis of TBAF trihydrate.

General Protocol for Desilylation of a TBDMS Ether

This is a general procedure and may require optimization for specific substrates.[13]

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF) (to make a 0.1–0.5 M solution)

-

1.0 M solution of TBAF in THF (1.1–1.5 equiv)

Procedure:

-

Dissolve the TBDMS-protected alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Add the 1.0 M solution of TBAF in THF dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride or water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Note on Water Content: The water content in TBAF can affect reaction rates, especially in sensitive applications like the desilylation of oligoribonucleotides.[14] For reactions requiring anhydrous conditions, it is recommended to use commercially available anhydrous TBAF or to dry the trihydrate form.

Conclusion

This compound is an indispensable tool in the arsenal (B13267) of the modern synthetic chemist. Its unique properties as a soluble fluoride source, a phase-transfer catalyst, and a mild base enable a wide array of chemical transformations. A thorough understanding of its properties, reaction mechanisms, and handling procedures, as outlined in this guide, is essential for its safe and effective application in research and development. The detailed protocols and visual representations of key chemical processes provided herein are intended to empower scientists to leverage the full potential of this versatile reagent in the synthesis of novel molecules and the advancement of drug discovery.

References

- 1. exsyncorp.com [exsyncorp.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 4. This compound | 87749-50-6 [chemicalbook.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. Tetra-n-butylammonium fluoride trihydrate CAS 87749-50-6 | 818164 [merckmillipore.com]

- 7. Tetra-n-Butyl Ammonium Fluoride (TBAF) as an Efficient Catalyst | Bentham Science [benthamscience.com]

- 8. nbinno.com [nbinno.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. CN104803858A - A kind of method for preparing this compound - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]

Tetrabutylammonium Fluoride Trihydrate: A Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF trihydrate) is a quaternary ammonium (B1175870) salt widely utilized in organic synthesis.[1][2] It serves as a versatile reagent, acting as a source of fluoride ions, a mild base, and a phase transfer catalyst.[1] Its solubility in common organic solvents makes it an effective alternative to inorganic fluoride sources.[3] This guide provides an in-depth overview of its core physical properties, outlines standard experimental protocols for their determination, and illustrates a common application workflow.

Chemical Identity and Structure

-

Chemical Name: Tetrabutylammonium fluoride trihydrate[4]

-

Synonyms: TBAF trihydrate, Tetrabutylazanium fluoride trihydrate[1][3]

The structure consists of a central nitrogen atom bonded to four butyl groups, forming a tetrabutylammonium cation. This cation is ionically associated with a fluoride anion (F⁻) and coordinated with three molecules of water.

Quantitative Physical Properties

The physical properties of TBAF trihydrate have been reported across various commercial and scientific sources. The following table summarizes these key quantitative data points.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid or powder | [1][2] |

| Melting Point | 58 - 63 °C / 136.4 - 145.4 °F | [2][3] |

| Density | 0.887 - 1.1 g/cm³ (Discrepancy in reported values) | Value not found |

| Solubility | Highly soluble in water, methanol, THF, DMSO, and acetonitrile. | Value not found |

| pH | 5.0 – 8.0 (50 g/L aqueous solution at 25 °C) | Value not found |

| Water Content | 14.00 – 19.00% (Karl Fischer) | [1] |

| Hygroscopicity | Hygroscopic solid | [1] |

| Flash Point | Not applicable / Non-flammable | Value not found |

| Vapor Pressure | Data not available | Value not found |

Logical Relationship of Properties

The fundamental chemical identity of this compound dictates its observable physical properties.

References

An In-depth Technical Guide on Tetrabutylammonium Fluoride Trihydrate

This guide provides detailed information on the molecular properties of tetrabutylammonium (B224687) fluoride (B91410) trihydrate, a widely used reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Data Presentation: Molecular Formula and Weight

Tetrabutylammonium fluoride trihydrate is a quaternary ammonium (B1175870) salt that exists as a hydrated complex. Its chemical identity and molecular weight are fundamental parameters for its application in quantitative chemical reactions. The table below summarizes these key properties.[1][2][3][4][5][6][7]

| Component | Chemical Formula | Molar Mass ( g/mol ) | Contribution to Total Molecular Weight (%) |

| Tetrabutylammonium (TBA) Cation | (CH₃CH₂CH₂CH₂)₄N⁺ | 242.48 | 76.85% |

| Fluoride (F) Anion | F⁻ | 19.00 | 6.02% |

| Water of Hydration | 3H₂O | 54.03 | 17.13% |

| Total Compound | C₁₆H₄₂FNO₃ | 315.51 | 100.00% |

The compound's overall chemical formula is C₁₆H₄₂FNO₃, with a corresponding molecular weight of 315.51 g/mol .[1][3][5][6][7] Other representations of the formula include C₁₆H₃₆N·F·3H₂O and [CH₃(CH₂)₃]₄NF · 3H₂O.[2][4][8]

Methodology: Determination of Molecular Weight

The molecular weight of this compound is determined by calculating the sum of the atomic weights of all atoms present in its chemical formula. This process involves identifying the constituent elements and the number of atoms of each, referencing their standard atomic weights from the periodic table, and summing these values. The workflow for this calculation is outlined in the diagram below.

Caption: Workflow for calculating the molecular weight of this compound.

References

- 1. This compound | C16H42FNO3 | CID 11726816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fluorinated compounds,CAS#:87749-50-6,四丁基氟化铵三水合物,this compound [en.chemfish.com]

- 4. This compound - TBAF [sigmaaldrich.com]

- 5. Synthonix, Inc > 87749-50-6 | this compound [synthonix.com]

- 6. haihangchem.com [haihangchem.com]

- 7. americanelements.com [americanelements.com]

- 8. This compound [himedialabs.com]

An In-depth Technical Guide to the Synthesis and Preparation of Tetrabutylammonium Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a versatile and widely used reagent in organic synthesis, primarily valued as a source of the fluoride ion for desilylation and fluorination reactions.[1][2] Due to its hygroscopic nature, TBAF is most commonly handled as its more stable trihydrate form (TBAF·3H₂O).[1] This guide provides a comprehensive overview of the synthesis of tetrabutylammonium fluoride trihydrate, focusing on a prevalent and accessible method utilizing a metathesis reaction between a tetrabutylammonium salt and an inorganic fluoride salt in an aqueous medium.

Synthesis Methodology

The preparation of this compound can be effectively achieved through the reaction of tetrabutylammonium bromide (TBAB) with potassium fluoride (KF) in deionized water. This method, noted for its mild reaction conditions and avoidance of organic solvents, presents an environmentally friendly and cost-effective approach suitable for industrial production.[3] The underlying principle of this synthesis is the precipitation of the less soluble tetrabutylammonium fluoride clathrate hydrate (B1144303) from the aqueous solution at low temperatures, which is subsequently dried to yield the desired trihydrate.

Another documented method involves the use of an ion exchange resin. In this procedure, an aqueous solution of tetrabutylammonium bromide is passed through a column containing a strong basic anion exchange resin, which is then treated with aqueous hydrofluoric acid.[4][5] However, the salt metathesis reaction is often preferred due to its simplicity and avoidance of hazardous reagents like hydrofluoric acid.[3]

Experimental Protocol: Synthesis from Tetrabutylammonium Bromide and Potassium Fluoride

This protocol is adapted from a patented procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[6]

Materials:

-

Tetrabutylammonium bromide (TBAB)

-

Potassium fluoride (KF)

-

Deionized water

Procedure:

-

In a suitable reaction vessel equipped with a mechanical stirrer, dissolve tetrabutylammonium bromide (e.g., 80.57 g, 0.25 mol) and potassium fluoride (e.g., 43.58 g, 0.75 mol) in deionized water (e.g., 600 mL).[6]

-

Once the solids are fully dissolved, cool the solution in a low-temperature bath to between 1-10 °C to initiate crystallization.[6]

-

A significant amount of solid precipitate should form within 30 minutes. Continue the crystallization process with stirring for at least one hour to maximize the yield.[6]

-

Collect the resulting white solid by suction filtration.[6]

-

Wash the collected solid with a small volume of cold deionized water to remove any remaining impurities.[6]

-

Dry the solid under vacuum at 40 °C for 24 hours to obtain this compound.[6]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound from various tetrabutylammonium salts and potassium fluoride.

Table 1: Reaction Parameters for the Synthesis of TBAF Trihydrate

| Parameter | Value | Reference |

| Starting Materials | Tetrabutylammonium Bromide, Potassium Fluoride | [6] |

| Solvent | Deionized Water | [6] |

| Molar Ratio (KF:TBAB) | 1.5:1 to 3:1 | [3][7] |

| Crystallization Temperature | 1-10 °C | [3][6] |

| Drying Temperature | 40 °C (under vacuum) | [3][6] |

| Drying Time | 24 hours | [3][6] |

Table 2: Synthesis of TBAF Trihydrate from Various Tetrabutylammonium Salts

| Tetrabutylammonium Salt | Moles of Salt | Moles of KF | Volume of Water (mL) | Yield (%) | Water Content (%) | Reference |

| Tetrabutylammonium Bromide | 0.25 | 0.375 | 100 | 87.9 | 17.06 | [3] |

| Tetrabutylammonium Bromide | 0.25 | 0.375 | 725 | 82.5 | 18.35 | [3] |

| Tetrabutylammonium Bromide | 0.25 | 0.30 | 600 | 75.5 | 17.80 | [7] |

| Tetrabutylammonium Bromide | 0.25 | 0.75 | 600 | ~76 | Not Specified | [6] |

| Tetrabutylammonium Chloride | 0.25 | 0.375 | 600 | 76.7 | 17.36 | [7] |

| Tetrabutylammonium Iodide | 0.25 | 0.375 | 600 | 75.9 | 16.82 | [3] |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from tetrabutylammonium bromide and potassium fluoride.

Caption: Workflow for the synthesis of TBAF trihydrate.

Characterization

Accurate characterization of the final product is crucial to confirm its identity and purity. The synthesized this compound should appear as a white to slightly yellow solid.[4] The water content can be determined by Karl Fischer titration, with expected values typically ranging from 14% to 19%.[4] Purity is often assessed by titration, with a minimum assay of 98.0% being a common specification.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure of the tetrabutylammonium cation.

Conclusion

The synthesis of this compound via the metathesis of tetrabutylammonium bromide and potassium fluoride in an aqueous medium is a robust, efficient, and environmentally conscious method. This guide provides the necessary details for researchers and professionals to replicate this synthesis, offering a clear pathway to obtaining this important reagent for a variety of applications in organic chemistry and drug development.

References

- 1. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 2. nbinno.com [nbinno.com]

- 3. CN104803858B - Method for preparing this compound - Google Patents [patents.google.com]

- 4. exsyncorp.com [exsyncorp.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN104803858A - A kind of method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide to the Solubility of Tetrabutylammonium Fluoride Trihydrate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O) in various organic solvents. Understanding the solubility of this versatile reagent is critical for its effective use in a wide range of applications, including as a fluoride ion source, a base, and a catalyst in organic synthesis and drug development.

Introduction to Tetrabutylammonium Fluoride Trihydrate

This compound is a quaternary ammonium (B1175870) salt with the chemical formula [CH₃(CH₂)₃]₄NF·3H₂O. It is a white to off-white crystalline solid that is widely used in organic chemistry.[1] Its large, lipophilic tetrabutylammonium cation renders it soluble in many organic solvents, a key advantage over inorganic fluoride sources.[2] TBAF is known for its role in desilylation reactions, acting as a mild and selective reagent for the cleavage of silyl (B83357) ethers.[3] It is also utilized in nucleophilic fluorination and as a phase-transfer catalyst.[4][5] The trihydrate form is generally more stable and easier to handle than the anhydrous form, though it is hygroscopic.[1]

Solubility Profile

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, a qualitative and semi-quantitative understanding can be derived from various sources, including safety data sheets, supplier information, and its common applications in chemical synthesis.

The following table summarizes the available solubility information for this compound.

| Solvent | Chemical Formula | Type | Solubility | Temperature | Notes |

| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Miscible / Highly Soluble | Not Specified | Commercially available as a 1M solution, indicating a solubility of at least 31.55 g/100 mL.[2][3] |

| Acetonitrile (ACN) | CH₃CN | Polar Aprotic | Miscible / Highly Soluble | Not Specified | Frequently used as a solvent for reactions involving TBAF.[4][5] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Polar Aprotic | Miscible / Highly Soluble | Not Specified | Often used as a solvent for TBAF in various applications.[4][5] |

| Water | H₂O | Polar Protic | Soluble | Not Specified | The trihydrate form is soluble.[1] Commercially available as a 75 wt% solution.[2] |

| Methanol | CH₃OH | Polar Protic | Highly Soluble | Not Specified | Listed as a suitable solvent.[4] |

| Dichloromethane (DCM) | CH₂Cl₂ | Halogenated | Soluble | Not Specified | Mentioned as a solvent in some applications. |

| N,N-Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Not Specified | Used as a solvent in reactions with TBAF.[3] |

| Chloroform | CHCl₃ | Halogenated | Sparingly Soluble | Not Specified | Generally, quaternary ammonium salts have lower solubility in less polar solvents. |

Note: The term "miscible" implies that the solute and solvent can be mixed in all proportions without phase separation. "Highly Soluble" indicates a significant amount of solute can be dissolved. The lack of specific temperature data is a limitation in the available literature.

Experimental Protocols for Solubility Determination

For applications requiring precise solubility data, direct experimental determination is recommended. The following are detailed methodologies for key experiments to quantify the solubility of this compound in organic solvents.

This is a straightforward and reliable method for determining the solubility of a solid in a liquid.[2]

Methodology:

-

Saturation: Add an excess amount of solid this compound to a known volume or mass of the desired organic solvent in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solvent is fully saturated.

-

Separation: Carefully separate the undissolved solid from the saturated solution by filtration or centrifugation. It is crucial to minimize solvent evaporation during this step.

-

Solvent Evaporation: Accurately weigh a portion of the clear, saturated solution into a pre-weighed container.

-

Drying and Weighing: Remove the solvent under reduced pressure or by gentle heating, ensuring that the this compound does not decompose.

-

Calculation: Weigh the container with the dried solute. The difference in weight gives the mass of the dissolved TBAF. The solubility can then be expressed in g/100 mL, mol/L, or other appropriate units.[2]

This method involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Methodology:

-

Sample Preparation: Place an excess of this compound into a vial containing a known volume of the organic solvent.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or agitator. Allow the mixture to equilibrate for a set period (e.g., 24 hours) at the desired temperature.

-

Phase Separation: After equilibration, allow the solid to settle. If necessary, centrifuge the vial to ensure a clear supernatant.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the saturated solution) using a calibrated pipette.

-

Concentration Analysis: Determine the concentration of TBAF in the extracted sample. This can be done through various analytical techniques such as:

-

Evaporation and Weighing: As described in the gravimetric method.

-

Titration: If a suitable titrant is available.

-

Spectroscopy (e.g., UV-Vis or NMR): If TBAF has a suitable chromophore or a distinct NMR signal, a calibration curve can be used to determine its concentration.

-

-

Solubility Calculation: Calculate the solubility based on the determined concentration and the volume of the solvent.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of a compound like this compound.

Caption: Workflow for experimental determination of solubility.

Conclusion

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 4. This compound Exporter | this compound Exporting Company | this compound International Distributor [multichemexports.com]

- 5. Tetrabutylammonium fluoride | 429-41-4 [chemicalbook.com]

A Technical Guide to the Hygroscopic Nature of Tetrabutylammonium Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetrabutylammonium (B224687) fluoride (B91410) trihydrate (TBAF·3H₂O) is a widely utilized reagent in organic synthesis, valued for its role as a fluoride ion source and a mild base.[1][2][3][4] However, its pronounced hygroscopic nature presents significant challenges in handling, storage, and application, directly impacting reaction efficiency and reproducibility.[2][5][6] This technical guide provides an in-depth analysis of the hygroscopic properties of TBAF·3H₂O, offering detailed experimental protocols for its characterization and presenting quantitative data to inform its effective use in research and development.

Physicochemical Properties and Hygroscopicity

TBAF is most commonly available as a trihydrate because the fluoride ion is a strong hydrogen bond acceptor, readily associating with water molecules.[2] This inherent affinity for water makes the compound highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][5][6] The presence of water can significantly reduce the nucleophilicity of the fluoride ion, leading to slower reaction rates, particularly in sensitive applications like desilylation and nucleophilic fluorination.[7]

Key Characteristics:

Proper storage is critical to maintain the integrity of TBAF·3H₂O. It should be stored in a tightly closed container in a cool, dry, well-ventilated area, preferably under an inert gas atmosphere to prevent moisture absorption.[5][6][14]

Quantitative Data on Water Content

The water content of TBAF·3H₂O is a critical quality parameter. The theoretical water content of the trihydrate is approximately 17.13%. However, the actual water content can vary depending on the manufacturing process and storage conditions.

| Parameter | Specification/Value | Method of Analysis | Reference |

| Water Content (Supplier 1) | 14.00 – 19.00% | Karl Fischer Titration | [1] |

| Water Content (Patent 1) | 17.25% | Not Specified | [15] |

| Water Content (Patent 2) | 17.80% | Not Specified | [15] |

| Water Content (Patent 3) | 15-20% | Not Specified | [16] |

| Theoretical Water Content | ~17.13% | Calculation |

Experimental Protocols for Hygroscopicity Characterization

Accurate determination of the water content and hygroscopic behavior of TBAF·3H₂O is essential for its effective use. The following are detailed protocols for three standard analytical techniques.

Dynamic Vapor Sorption (DVS) Analysis

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to varying levels of relative humidity (RH) at a constant temperature. This provides a moisture sorption isotherm, which characterizes the material's affinity for water.

Methodology:

-

Sample Preparation: Accurately weigh 5-15 mg of TBAF·3H₂O into a DVS sample pan.

-

Instrument Setup:

-

Instrument: Dynamic Vapor Sorption Analyzer.

-

Temperature: 25 °C.

-

Carrier Gas: Nitrogen, flow rate of 200 sccm.

-

-

Experimental Program:

-

Drying: Hold the sample at 0% RH until a stable mass is achieved ( dm/dt ≤ 0.002%/min).

-

Sorption: Increase the RH in steps of 10% from 0% to 90%. At each step, allow the sample to equilibrate until a stable mass is reached.

-

Desorption: Decrease the RH in steps of 10% from 90% to 0%. Again, allow the sample to equilibrate at each step.

-

-

Data Analysis: Plot the percentage change in mass against the RH to generate a sorption-desorption isotherm. The shape of the isotherm and the presence of hysteresis (divergence between sorption and desorption curves) provide insights into the mechanism of water uptake and any structural changes in the material.

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content in a sample.[3][17] It is based on a chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[18][19]

Methodology:

-

Instrument Setup:

-

Titrator: Volumetric or coulometric Karl Fischer titrator.

-

Solvent: Anhydrous methanol (B129727) or a specialized Karl Fischer solvent. For TBAF·3H₂O, which is soluble in methanol, standard solvents are appropriate. If solubility issues arise with other hydrated salts, a co-solvent like ethylene (B1197577) glycol may be used.[20]

-

Titrant: Standardized Karl Fischer reagent.

-

-

Titrator Preparation:

-

Add the solvent to the titration vessel.

-

Titrate the solvent with the KF reagent to a stable, anhydrous endpoint to eliminate any residual water in the vessel.

-

-

Sample Analysis:

-

Accurately weigh a sample of TBAF·3H₂O (typically 50-100 mg, depending on the expected water content) in a dry, airtight container.

-

Quickly transfer the sample to the pre-titrated solvent in the KF vessel.

-

Stir to ensure complete dissolution.

-

Titrate the sample with the KF reagent to the electrometric endpoint.

-

-

Calculation: The instrument software will automatically calculate the water content based on the volume of titrant consumed and its predetermined water equivalence factor. The result is typically expressed as a percentage by weight.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For hydrated compounds, TGA can be used to determine the amount of water by observing the mass loss during heating.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of TBAF·3H₂O into a TGA pan (e.g., aluminum or platinum).

-

Instrument Setup:

-

Instrument: Thermogravimetric Analyzer.

-

Atmosphere: Inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 300 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Plot the mass of the sample as a function of temperature.

-

The dehydration of TBAF·3H₂O will be observed as a distinct mass loss step. The temperature range of this step indicates the thermal stability of the hydrate.

-

The percentage of mass loss in this step corresponds to the water content of the sample.

-

Visualizations

Experimental Workflow for Hygroscopicity Determination

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Tetrabutylammonium fluoride trihydrate | 87749-50-6 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. skb.skku.edu [skb.skku.edu]

- 7. ardena.com [ardena.com]

- 8. This compound, 99% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. qia.cz [qia.cz]

- 11. This compound | C16H42FNO3 | CID 11726816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 四丁基氟化铵 三水合物 - TBAF [sigmaaldrich.com]

- 13. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 16. CN104803858A - A kind of method for preparing this compound - Google Patents [patents.google.com]

- 17. aqualab.com [aqualab.com]

- 18. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]

- 19. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 20. Investigation of Method for Moisture Content of Salt Using Karl Fischer Titration [jstage.jst.go.jp]

TBAF trihydrate vs anhydrous TBAF for beginners

An In-depth Technical Guide to TBAF Trihydrate vs. Anhydrous TBAF for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is a quaternary ammonium (B1175870) salt widely recognized in organic chemistry as a versatile reagent.[1] It serves primarily as a source of the fluoride ion for desilylation and nucleophilic fluorination reactions, and also as a mild, non-nucleophilic base.[2][3] TBAF is commercially available in two common forms: as a trihydrate solid (TBAF·3H₂O) and as a nominally "anhydrous" solution, typically 1.0 M in tetrahydrofuran (B95107) (THF).[3][4]

The choice between the trihydrate and anhydrous forms is a critical decision for chemists, as the presence of water dramatically influences the reactivity of the fluoride ion, impacting reaction efficiency, selectivity, and overall success.[5] This guide provides a detailed comparison of these two forms, presenting quantitative data, experimental protocols, and key decision-making criteria to assist researchers in selecting the appropriate reagent for their specific application.

Core Differences: A Comparative Overview

The fundamental difference between TBAF trihydrate and anhydrous TBAF lies in the amount of associated water. This seemingly simple distinction has profound consequences for the reagent's properties and reactivity.

-

TBAF Trihydrate (TBAF·3H₂O): This form is a stable, hygroscopic white to pale yellow solid.[6][7] It is easier to handle than the anhydrous form but contains a significant amount of water (approximately 17% by weight), which can solvate the fluoride ion, reducing its nucleophilicity and basicity.[6] For many routine applications, such as the deprotection of robust silyl (B83357) ethers, the trihydrate or its solution in THF is sufficient.[8]

-

Anhydrous TBAF: Truly anhydrous TBAF is exceptionally reactive because the fluoride ion is "naked" and highly nucleophilic.[5][9] However, it is notoriously difficult to prepare and handle. Traditional drying methods, such as heating under vacuum, can lead to decomposition via Hofmann elimination, producing tributylamine (B1682462) and hydrogen fluoride.[5][10] The most reliable method for generating genuinely anhydrous TBAF is through the reaction of hexafluorobenzene (B1203771) with tetrabutylammonium cyanide, which also produces a byproduct that scavenges residual water.[11][12][13] Due to its instability, anhydrous TBAF is often prepared in situ for immediate use.[11]

Data Presentation: Performance Comparison

The difference in reactivity is most evident in reactions sensitive to water. The following tables summarize the performance differences in key applications.

Table 1: Nucleophilic Fluorination of Benzyl Bromide

| Reagent Form | Reaction Time | Yield of Benzyl Fluoride | Reference |

| Anhydrous TBAF | A few minutes | Quantitative | [5][9][14] |

| "Physically Dried" TBAF (Hydrated) | 8 to 12 hours | Significantly lower | [5][9] |

Table 2: Desilylation of Silyl Ethers

| Reagent Form | Key Considerations | Recommended Use Cases | Reference |

| Anhydrous TBAF | Highly reactive; ideal for sterically hindered silyl groups (e.g., TBDPS, TIPS) or sensitive substrates. Shorter reaction times are expected. | When high efficiency, rapid reaction, and prevention of side reactions are critical, especially in complex molecule synthesis. | [4][5] |

| TBAF Trihydrate / 1M Solution in THF | Water content can be detrimental, decreasing efficiency, especially for sensitive substrates like pyrimidine (B1678525) ribonucleosides where water content should be ≤ 5%.[5][15] The reagent is basic and can cause decomposition of base-sensitive substrates.[16] | For routine deprotection of less sensitive or sterically unhindered silyl ethers (e.g., TBS) where longer reaction times are acceptable.[5][8] |

Mandatory Visualizations

Signaling Pathways and Mechanisms

Caption: Mechanism of TBAF-mediated desilylation of a silyl ether.[15][16]

Experimental Workflows

Caption: Experimental workflow for a TBAF-mediated desilylation reaction.[2][16]

Logical Relationships

Caption: Decision flowchart for selecting the appropriate form of TBAF.

Experimental Protocols

Protocol 1: Preparation of Anhydrous TBAF in situ

This protocol is adapted from the method developed by Sun and DiMagno, which provides a highly reactive, genuinely anhydrous solution of TBAF.[11][17]

Materials:

-

Tetrabutylammonium cyanide (TBACN)

-

Hexafluorobenzene (C₆F₆)

-

Anhydrous polar aprotic solvent (e.g., THF, MeCN)

-

Schlenk flask or similar apparatus for reactions under an inert atmosphere

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrabutylammonium cyanide (1.0 equivalent) in the chosen anhydrous solvent.

-

Cool the solution to the appropriate temperature (e.g., -65°C for THF).[11]

-

In a separate, dry flask, prepare a solution of hexafluorobenzene (0.17 equivalents) in the same anhydrous solvent.

-

Slowly add the hexafluorobenzene solution to the stirred TBACN solution via syringe.

-

Allow the reaction mixture to stir for 1 hour at the chosen temperature. During this time, the byproduct, hexacyanobenzene, will precipitate, helping to scavenge any residual water.[11][12]

-

The resulting solution contains anhydrous TBAF and can be used directly for subsequent reactions.

Protocol 2: Desilylation of a tert-Butyldimethylsilyl (TBS) Ether with Hydrated TBAF

This is a standard procedure for the removal of a TBS protecting group from an alcohol using a commercial TBAF solution.[2][16]

Materials:

-

TBS-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

-

Dissolve the TBS-protected alcohol (1.0 equivalent) in anhydrous THF (to a concentration of approximately 0.1-0.5 M) in a round-bottom flask.

-

Add the 1.0 M solution of TBAF in THF (1.1-1.5 equivalents per silyl group) dropwise to the stirred solution at room temperature.[2][4]

-

Stir the reaction and monitor its progress by thin-layer chromatography (TLC) for the disappearance of the starting material. Reaction times can range from 30 minutes to several hours.[4]

-

Upon completion, quench the reaction by adding a saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[16]

-

The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Handling and Safety Precautions

Working with either form of TBAF requires stringent safety measures due to its corrosivity (B1173158) and potential for decomposition.

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and appropriate chemical-resistant gloves (e.g., butyl rubber or neoprene).[10]

-

Engineering Controls: Handle TBAF in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.[7][18]

-

Anhydrous TBAF Hazards: Anhydrous TBAF is unstable and can undergo Hofmann elimination, especially at elevated temperatures, to produce flammable tributylamine and highly toxic, corrosive hydrogen fluoride gas.[10] It must be handled under an inert atmosphere and stored at low temperatures.

-

TBAF Trihydrate Hazards: The trihydrate is harmful if swallowed and causes skin and serious eye irritation. Contact with acids can liberate toxic hydrogen fluoride gas.

-

Spill and Disposal: Absorb small spills with an inert, non-combustible material (e.g., sand).[10] Dispose of TBAF waste as hazardous chemical waste according to local regulations. The tetrabutylammonium cation can be toxic to aquatic life and may require special wastewater treatment.[19]

Conclusion

The choice between TBAF trihydrate and anhydrous TBAF is dictated by the specific demands of the chemical transformation. For highly sensitive substrates, sterically hindered systems, or reactions where water inhibits reactivity, such as nucleophilic fluorination, truly anhydrous TBAF is the superior and often necessary reagent.[5] Its preparation and handling require rigorous anhydrous and inert techniques. Conversely, for routine applications like the deprotection of robust silyl ethers, the convenience, stability, and lower cost of TBAF trihydrate or its commercial solutions in THF make it a practical and effective choice.[5][8] A thorough understanding of the properties and reactivity of each form allows researchers to optimize reaction conditions, improve yields, and ensure experimental success.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. exsyncorp.com [exsyncorp.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. nbinno.com [nbinno.com]

- 9. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Anhydrous tetrabutylammonium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. mdpi.com [mdpi.com]

- 18. tcichemicals.com [tcichemicals.com]

- 19. benchchem.com [benchchem.com]

A Deep Dive into Desilylation: Core Principles and Applications of Tetrabutylammonium Fluoride (TBAF) Trihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles and practical applications of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) trihydrate in the cleavage of silyl (B83357) ether protecting groups. A cornerstone of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, effective desilylation is critical for the successful construction of complex molecular architectures. This document details the underlying mechanism, experimental protocols, and key considerations for employing TBAF trihydrate, a widely used and versatile reagent for this transformation.

Core Principles of TBAF-Mediated Desilylation

The removal of silyl ether protecting groups using TBAF is a cornerstone of multi-step organic synthesis, enabling the selective unmasking of hydroxyl functionalities.[1][2] The process is driven by the high affinity of the fluoride ion for silicon, which results in the cleavage of the silicon-oxygen bond.[2][3]

The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether.[3][4] This attack forms a transient, pentacoordinate silicon intermediate.[5] The formation of the highly stable silicon-fluoride bond drives the subsequent collapse of this intermediate, leading to the release of the desired alcohol and the formation of a silyl fluoride byproduct.[5]

The Role of TBAF Trihydrate

TBAF is commercially available in both anhydrous and hydrated forms, with the trihydrate being a common and convenient option.[6] While the fluoride ion is the active desilylating agent, the water molecules in TBAF trihydrate can play a significant role in the reaction. For many routine applications, the presence of water is tolerated and can even be beneficial. However, for sensitive substrates, such as certain pyrimidine (B1678525) nucleosides, a high water content can be detrimental to the reaction's efficiency.[1][7][8] In such cases, drying the TBAF solution, for instance with molecular sieves, is recommended to achieve a water content of 5% or less.[1][8]

Conversely, for some reactions, the presence of water as a hydrate (B1144303) is essential for efficient conversion. The choice between anhydrous and hydrated TBAF depends on the specific requirements of the chemical transformation, with anhydrous TBAF being favored for reactions demanding high reactivity and rapid conversion, especially with sterically hindered or sensitive substrates.[7]

Factors Influencing Reaction Rate and Selectivity

Several factors influence the rate and selectivity of TBAF-mediated desilylation:

-

Steric Hindrance: The steric bulk of the substituents on the silicon atom significantly impacts the rate of cleavage. Less sterically hindered silyl ethers are cleaved more readily.[6] This principle allows for the selective deprotection of one silyl ether in the presence of others.[9]

-

Solvent: Polar aprotic solvents such as tetrahydrofuran (B95107) (THF) and dimethylformamide (DMF) are commonly used as they effectively solvate the tetrabutylammonium cation and the fluoride anion.[2]

-

Temperature: Most desilylation reactions with TBAF are conducted at room temperature. However, for more robust silyl ethers, heating may be necessary.[6]

-

Stoichiometry: A slight excess of TBAF (typically 1.1-1.5 equivalents per silyl group) is often employed to ensure complete reaction.[1]

Quantitative Data Summary

The following tables summarize representative quantitative data for the desilylation of various silyl ethers using TBAF. It is important to note that optimal conditions are often substrate-dependent and may require empirical optimization.

| Silyl Ether | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) |

| TBDMS | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32 |

| TBDMS | Complex Alcohol | 1.2 | THF | RT | 48 h | 97 |

| TBDMS | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 |

| TBDMS | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 |

| Penta-TBS | Enone | 7.5 - 10.0 | THF | Not Specified | Not Specified | High |

Table 1: Reaction conditions and yields for the desilylation of tert-Butyldimethylsilyl (TBDMS) ethers. Data compiled from multiple sources.[5]

| Silyl Ether | Relative Rate of Cleavage (Qualitative) |

| Trimethylsilyl (TMS) | Very Fast |

| Triethylsilyl (TES) | Fast |

| tert-Butyldimethylsilyl (TBDMS, TBS) | Moderate |

| tert-Butyldiphenylsilyl (TBDPS) | Slow |

| Triisopropylsilyl (TIPS) | Very Slow |

Table 2: Relative stability of common silyl ethers towards fluoride-mediated cleavage. This trend is a crucial factor in achieving selective deprotection.[6]

Experimental Protocols

General Procedure for TBAF-Mediated Desilylation of a TBDMS Ether

This protocol provides a general method for the cleavage of a tert-butyldimethylsilyl (TBDMS) ether using a commercially available 1.0 M solution of TBAF in THF.

Materials:

-

TBDMS-protected substrate

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (DCM) or Ethyl Acetate (B1210297)

-

Saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolution: Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (to a concentration of 0.1–0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).[6]

-

Addition of TBAF: To the stirred solution, add the 1.0 M solution of TBAF in THF (1.1–1.5 equiv.) dropwise at room temperature. For exothermic reactions or sensitive substrates, the addition can be performed at 0 °C.[5][6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 30 minutes to several hours.[6]

-

Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[6]

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.[6]

-

Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.[6]

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[6]

Alternative Work-up Procedure for Polar Products

A common challenge in TBAF-mediated desilylations is the removal of tetrabutylammonium salts during the work-up, especially for polar products that have some water solubility.[10] An alternative non-aqueous work-up has been developed to address this issue.[4][11][12]

Modified Work-up Procedure:

-

Following the completion of the desilylation reaction (Step 3 of the general protocol), add calcium carbonate (CaCO₃) and a sulfonic acid resin (e.g., DOWEX 50WX8) to the reaction mixture.[1][11]

-

Add methanol (B129727) to the suspension and stir vigorously for 1 hour at room temperature.[1][11]

-

Filter the mixture through a pad of celite to remove the resin and inorganic salts.[1][11]

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which will be largely free of tetrabutylammonium salts.[1]

Troubleshooting and Side Reactions

While TBAF is a highly effective reagent, potential side reactions can occur, primarily due to the basic nature of the fluoride ion.[1]

-

Base-Catalyzed Side Reactions: TBAF can promote elimination reactions in substrates with suitable leaving groups, epimerization of stereocenters alpha to a carbonyl group, and hydrolysis or deacylation of esters.[1]

-

Incomplete Reaction: For sterically hindered silyl ethers, the reaction may be sluggish. In such cases, increasing the reaction temperature or using a larger excess of TBAF may be necessary.[1]

-

Purification Challenges: The tetrabutylammonium cation can sometimes co-elute with the desired product during silica gel chromatography.[13] The alternative work-up procedure described above can mitigate this issue.

Visualizing the Process

Reaction Mechanism

Caption: Mechanism of TBAF-mediated desilylation of a silyl ether.

Experimental Workflow

Caption: A typical experimental workflow for a desilylation reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. fiveable.me [fiveable.me]

- 4. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 10. orgsyn.org [orgsyn.org]

- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. semanticscholar.org [semanticscholar.org]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

The Dual Nature of Water in Tetrabutylammonium Fluoride Trihydrate Reactivity: A Technical Guide

An in-depth exploration of the critical role of water in modulating the reactivity of Tetrabutylammonium (B224687) Fluoride (B91410) Trihydrate (TBAF·3H₂O) for researchers, scientists, and drug development professionals.

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) is a widely utilized reagent in organic synthesis, valued for its ability to act as a soluble source of fluoride ions. Its reactivity, however, is intricately linked to its hydration state. The three molecules of water in its crystalline structure are not merely passive bystanders but active participants that modulate the fluoride ion's dual role as a nucleophile and a base. This technical guide delves into the core of this relationship, providing quantitative data, detailed experimental protocols, and mechanistic insights to empower researchers in leveraging the nuanced reactivity of this versatile reagent.

The Dichotomy of Reactivity: Nucleophilicity vs. Basicity

The fluoride ion (F⁻) in TBAF is a potent chemical entity, capable of acting as both a strong base and a powerful nucleophile. The presence of water molecules in TBAF·3H₂O creates a delicate balance between these two reactive facets.

As a Base: The water molecules in the trihydrate form a hydrogen-bonding network with the fluoride ion, which moderates its basicity compared to its anhydrous counterpart.[1] This tempered basicity makes TBAF·3H₂O a mild and effective base for a variety of organic transformations, including aldol-type condensations, Michael additions, and elimination reactions, often minimizing side reactions associated with stronger bases.[1][2]

As a Nucleophile: Conversely, this same hydrogen-bonding network can diminish the fluoride ion's nucleophilicity. The solvation shell of water molecules effectively shields the fluoride ion, reducing its availability to attack electrophilic centers.[3] In its "naked" or anhydrous form, the fluoride ion is a much more potent nucleophile, leading to significantly faster reaction rates in processes like nucleophilic fluorination.[4][5][6]

Quantitative Insights: The Impact of Water Content

The water content in TBAF is a critical parameter that can dramatically influence reaction outcomes, including rates and yields. The choice between anhydrous TBAF and its trihydrate form is therefore a crucial experimental consideration.

Table 1: Comparison of Anhydrous vs. Hydrated TBAF in Nucleophilic Fluorination

| Reagent Form | Substrate | Reaction Time | Yield of Product | Reference(s) |

| Anhydrous TBAF | Benzyl Bromide | A few minutes | Quantitative | [4][5] |

| Hydrated TBAF | Benzyl Bromide | 8 to 12 hours | Significantly lower | [5] |

Table 2: Influence of Water Content on Desilylation Reactions

| Reagent Form | Substrate | Key Considerations | Recommended Use | Reference(s) |

| Anhydrous TBAF | Sterically hindered or sensitive silyl (B83357) ethers | Highly reactive, shorter reaction times | When high efficiency and rapid reaction are critical | [4] |

| TBAF·3H₂O (or 1M in THF) | Pyrimidine nucleoside silyl ethers | Water content should be ≤ 5% for effective desilylation | For less sensitive substrates where reaction time is not a primary concern | [3][7] |

| TBAF·3H₂O (or 1M in THF) | Adenosine and guanosine (B1672433) silyl ethers | Water content up to 17% (w/w) had no detectable effect on the rate of desilylation | General desilylation of robust substrates | [3][7] |

Key Applications and Experimental Protocols

The tunable reactivity of TBAF·3H₂O makes it a valuable tool in a wide array of synthetic transformations. Below are detailed protocols for some of its key applications.

Desilylation of Silyl Ethers

The cleavage of silyl ethers is one of the most common applications of TBAF. The high affinity of the fluoride ion for silicon drives this reaction.

Experimental Protocol: General Procedure for TBAF-Mediated Desilylation of a TBDMS Ether

-

Dissolution: Dissolve the tert-butyldimethylsilyl (TBDMS)-protected alcohol (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.1 M in a round-bottom flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition of TBAF: Slowly add a 1.0 M solution of TBAF in THF (1.1-1.5 equiv) dropwise to the cooled and stirred solution.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.[8]

Synthesis of Alkynes from Vinyl Triflates

TBAF·3H₂O serves as a mild base for the elimination of triflic acid from vinyl triflates to produce alkynes, avoiding the need for strong bases and anhydrous conditions.[1][9]

Experimental Protocol: Synthesis of Alkynes from Vinyl Triflates

-

Reactant Mixture: To a solution of the vinyl triflate (1.0 equiv) in dimethylformamide (DMF), add TBAF·3H₂O (1.5 equiv).

-

Reaction: Stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Work-up: Upon completion, add water to the reaction mixture and extract the product with an organic solvent (e.g., diethyl ether).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[9]

Mechanistic Pathways: The Role of Water Visualized

The water molecules in TBAF·3H₂O are not just a solvent shell but can actively participate in the reaction mechanisms.

Hiyama Cross-Coupling Reaction

In the Hiyama coupling, a fluoride source is required to activate the organosilane for transmetalation to the palladium center. Water can play a role in the formation of reactive silanol (B1196071) and disiloxane (B77578) species.

Aldol-Type Addition

In aldol (B89426) additions, TBAF can act as a mild base to generate an enolate. The water molecules can participate in proton transfer steps.

Michael Addition

Similar to aldol additions, TBAF·3H₂O can catalyze Michael additions by generating a nucleophilic enolate that adds to an α,β-unsaturated carbonyl compound.

Conclusion

The water molecules in this compound are not inert bystanders but play a pivotal and multifaceted role in its chemical reactivity. By understanding and controlling the hydration state of TBAF, researchers can fine-tune the balance between its basicity and nucleophilicity to achieve desired reaction outcomes. While anhydrous TBAF offers superior nucleophilicity for rapid transformations, the commercially available and more manageable trihydrate provides a milder and often more selective reagent for a broad range of applications. This guide provides a foundational understanding and practical protocols to aid researchers in harnessing the full potential of this versatile reagent in their synthetic endeavors.

References

- 1. Hiyama Coupling [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Effect of excess water on the desilylation of oligoribonucleotides using tetrabutylammonium fluoride - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Speciation and kinetics of fluoride transfer from tetra-n-butylammonium difluorotriphenylsilicate (‘TBAT’) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 5. US7592486B2 - Anhydrous fluoride salts and reagents and methods for their production - Google Patents [patents.google.com]

- 6. mdpi.com [mdpi.com]

- 7. Importance of water in aldol condensation reactions of acetaldehyde - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 8. youtube.com [youtube.com]

- 9. Synthesis of Alkynes from Vinyl Triflates Using Tetrabutylammonium Fluoride [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols for the Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride Trihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silyl (B83357) ethers are among the most versatile and widely used protecting groups for hydroxyl functionalities in organic synthesis. Their popularity stems from their ease of formation, stability across a range of reaction conditions, and, critically, their predictable and selective removal. Tetrabutylammonium fluoride (B91410) (TBAF), particularly as its stable trihydrate (TBAF·3H₂O), is a premier reagent for the cleavage of silyl ethers to regenerate the parent alcohol.[1] Its excellent solubility in common organic solvents like tetrahydrofuran (B95107) (THF) makes it a highly effective and go-to reagent for this transformation.[2]

This document provides detailed application notes and experimental protocols for the use of Tetrabutylammonium fluoride trihydrate in the deprotection of various silyl ethers.

Mechanism of Action

The deprotection of silyl ethers with TBAF is driven by the high affinity of the fluoride ion for the silicon atom. The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon center, leading to the formation of a transient, pentacoordinate silicon intermediate. This intermediate is unstable and collapses, cleaving the silicon-oxygen bond to release the corresponding alkoxide. A subsequent workup, typically with water or a mild acid, protonates the alkoxide to furnish the desired alcohol and a stable silyl fluoride byproduct.[1]

Caption: Mechanism of TBAF-mediated silyl ether deprotection.

Data Presentation: Reaction Parameters

The efficiency of TBAF-mediated deprotection is influenced by the nature of the silyl ether, the substrate, and the reaction conditions. The following table summarizes typical conditions for the deprotection of common silyl ethers using TBAF·3H₂O.

| Silyl Ether | Substrate Type | TBAF (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) |

| TBDMS | Secondary Alcohol | 1.1 | THF | 0 to RT | 45 min | 32[3] |

| TBDMS | Complex Alcohol | 1.2 | THF | RT | 48 h | 97[3] |

| TBDMS | Primary Alcohol | 1.0 | THF | RT | Overnight | 99[3] |

| TBDMS | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97[3] |

| TIPS | Primary Alcohol | 1.1 | THF | RT | 2-16 h | High[4] |

| TES | Secondary Alcohol | 1.1 | THF | RT | 1-5 h | High[4] |

Note: Yields are highly substrate-dependent and the provided data should be used as a guideline. Optimization of reaction time and temperature may be necessary for specific substrates.[1]

Experimental Protocols

General Workflow for TBAF Deprotection

Caption: A typical experimental workflow for a desilylation reaction.

Protocol 1: General Procedure for Deprotection of a TBDMS Ether

This protocol provides a general starting point for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers.[3]

Materials:

-

TBDMS-protected alcohol (1.0 equiv)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in THF (1.1-1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate

-

Water

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF (to a concentration of approximately 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

Protocol 2: Deprotection of Base-Sensitive Substrates

The basicity of TBAF can sometimes lead to side reactions or decomposition of sensitive substrates.[5] Buffering the reaction mixture with acetic acid can mitigate these issues.[6]

Materials:

-

Silyl-protected alcohol (1.0 equiv)

-

TBAF (1 M solution in THF) (1.2 equiv)

-

Acetic acid (1.2 equiv)

-

Anhydrous THF

Procedure:

-

In a separate flask, prepare a buffered TBAF solution by adding acetic acid (1.2 equiv) to the TBAF solution (1.2 equiv) in THF.

-

Dissolve the silyl-protected alcohol (1.0 equiv) in anhydrous THF.

-

Add the buffered TBAF solution to the substrate solution at room temperature.

-

Monitor the reaction by TLC.

-

Proceed with the work-up as described in Protocol 1.

Protocol 3: Alternative Work-up for Water-Soluble Products

For products with high water solubility, the standard aqueous work-up can lead to significant product loss. A non-aqueous work-up using a sulfonic acid resin has been developed.[7]

Procedure following TBAF deprotection:

-

To the completed reaction mixture, add a sulfonic acid resin (e.g., DOWEX 50WX8-400, approximately 5-10 g per mmol of TBAF) and powdered calcium carbonate (approximately 1.5-3 g per mmol of TBAF).[6][7]

-

Stir the suspension vigorously at room temperature for 1-2 hours.[6]

-

Filter the mixture through a pad of Celite, washing the filter cake with THF or another suitable solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low Yield | - Decomposition of starting material or product due to basicity of TBAF.[5] - Product is water-soluble and lost during aqueous work-up. | - Buffer the TBAF with acetic acid (see Protocol 2).[6] - Use an alternative, less basic fluoride source like HF-Pyridine.[6] - For water-soluble products, use a resin-based work-up (see Protocol 3).[6] |

| Incomplete Reaction | - Steric hindrance of the silyl ether (e.g., TIPS, TBDPS).[6] - Insufficient equivalents of TBAF. - Poor quality or aged TBAF reagent. | - Increase the reaction time and/or temperature.[1] - Increase the equivalents of TBAF (e.g., 1.5-2.0 per silyl group).[6] - Use a fresh bottle of TBAF solution. |

| Lack of Selectivity | - Similar reactivity of different silyl ethers present in the molecule. | - Carefully control the reaction temperature; lower temperatures often favor selectivity. - Titrate with a limited amount of TBAF to selectively cleave the more labile silyl ether. |

| Side Reactions | - Presence of other base-sensitive functional groups (e.g., carbamates).[8] | - Use buffered TBAF (Protocol 2). - Consider using acidic deprotection methods if the substrate is acid-stable.[6] |

Safety Information

Tetrabutylammonium fluoride is a hazardous substance. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. benchchem.com [benchchem.com]

- 2. Tetra-n-butylammonium Fluoride (TBAF) [commonorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 6. benchchem.com [benchchem.com]

- 7. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for TBAF-Mediated Cleavage of TBDMS Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

The tert-butyldimethylsilyl (TBDMS or TBS) group is a cornerstone in modern organic synthesis for the protection of hydroxyl functionalities. Its widespread use stems from its ease of introduction, stability across a range of reaction conditions, and, most critically, its selective cleavage. Tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is the most common and versatile reagent for the deprotection of TBDMS ethers, prized for its high efficiency and solubility in organic solvents.[1][2]

This document provides detailed protocols, quantitative data, and mechanistic insights for the TBAF-mediated cleavage of TBDMS protecting groups to guide researchers in achieving optimal and reproducible results.

Mechanism of Action

The deprotection of TBDMS ethers with TBAF is driven by the high affinity of the fluoride ion for silicon. The reaction proceeds through a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient, pentacoordinate silicon intermediate. The formation of the exceptionally strong silicon-fluoride (Si-F) bond provides the thermodynamic driving force for the cleavage of the silicon-oxygen (Si-O) bond, liberating the alkoxide, which is subsequently protonated during work-up to yield the desired alcohol.[3][4][5]

Caption: Mechanism of TBAF-mediated TBDMS deprotection.

Quantitative Data Presentation

The efficiency of TBAF-mediated deprotection is influenced by factors such as the substrate's steric hindrance, solvent, temperature, and reaction time. The following table summarizes various reported conditions and their outcomes.

| Entry | Substrate Type | TBAF (equiv.) | Solvent | Temperature | Time | Yield (%) | Citation |

| 1 | Secondary Alcohol Derivative | 1.1 | THF | 0°C to RT | 45 min | 32 | [3][6] |

| 2 | Complex Alcohol | 1.2 | THF | RT | 48 h | 97 | [3] |

| 3 | Primary Alcohol Derivative | 1.0 | THF | RT | Overnight | 99 | [3] |

| 4 | Penta-TBS Enone | 7.5 - 10.0 | THF | Not Specified | Not Specified | High | [7] |

| 5 | Diol Derivative | 1.0 (per OH) | THF | RT | 18 h | 97 | [3][8] |

Note: Yields are highly substrate-dependent. The basicity of TBAF can sometimes lead to decomposition of sensitive substrates, resulting in lower yields.[6] In such cases, buffering the reaction with a mild acid like acetic acid is recommended.[1][6]

Experimental Protocols

Protocol 1: General Procedure for TBDMS Deprotection with Aqueous Work-up

This protocol is a standard starting point for the deprotection of TBDMS-protected alcohols.[1][2][3]

Materials:

-

TBDMS-protected substrate

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Dichloromethane (B109758) (DCM) or Ethyl Acetate (EtOAc)

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected substrate (1.0 equiv.) in anhydrous THF (to a concentration of approx. 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Add the TBAF solution (1.0 M in THF, 1.1-1.5 equiv.) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for the appropriate time (typically 45 minutes to 18 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3][6]

-

Upon completion, dilute the reaction mixture with dichloromethane or ethyl acetate.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography if necessary.

Caption: General workflow for TBDMS deprotection.

Protocol 2: Non-Aqueous Work-up for TBAF-Mediated Deprotection

This protocol is particularly useful for products with high water solubility, where traditional aqueous extraction is problematic. It employs a sulfonic acid resin and calcium carbonate to remove TBAF and its byproducts.[7][9][10]

Materials:

-

TBDMS-protected substrate

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Anhydrous THF

-

DOWEX 50WX8-400 resin (or equivalent sulfonic acid resin)

-

Calcium Carbonate (CaCO₃), powdered

-

Methanol (B129727) (MeOH)

Procedure:

-

Perform the deprotection reaction as described in Protocol 1, steps 1-4.

-

Following the completion of the reaction (as monitored by TLC), add CaCO₃ (approx. 5 times the weight of the substrate) and DOWEX 50WX8-400 resin (approx. 8 times the weight of the substrate) to the reaction mixture.[7]

-

Add methanol (approx. 1.5 times the volume of THF used for the TBAF solution) to the suspension.

-

Stir the suspension vigorously at room temperature for 1 hour.

-

Filter the mixture through a pad of celite or a sintered glass funnel, washing the resin thoroughly with methanol or another suitable solvent.

-